1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 741733-98-2) is a synthetic small molecule with the molecular formula C₁₇H₁₇N₃O₄S and a molecular weight of 359.4 g/mol . Its structure integrates three key moieties:
- A 5-methyl-1,3-thiazol-2-yl group, a heterocyclic system known for modulating electronic properties and bioavailability.
- A 5-oxopyrrolidine-3-carboxamide backbone, which may influence conformational flexibility and hydrogen-bonding capacity.
The compound exhibits a water solubility of 20.2 µg/mL at pH 7.4, suggesting moderate hydrophilicity suitable for in vitro assays .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-9-18-19-16(25-9)17-15(22)10-6-14(21)20(8-10)11-2-3-12-13(7-11)24-5-4-23-12/h2-3,7,10H,4-6,8H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLFFSKHIVYFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzodioxin and thiadiazole intermediates, followed by their coupling with the pyrrolidine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.
Therapeutic Potential
The therapeutic implications of this compound are vast:
- Diabetes Management : Due to its enzyme inhibitory properties, it may serve as a lead compound in the development of drugs targeting Type 2 diabetes.
- Neurodegenerative Diseases : Its activity against acetylcholinesterase suggests potential applications in treating Alzheimer's disease by enhancing cholinergic function.
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy and safety profile of this compound:
- Enzyme Inhibition Studies : Research published in Brazilian Journal of Pharmaceutical Sciences demonstrated that derivatives of benzodioxin exhibited significant inhibition against α-glucosidase and acetylcholinesterase enzymes, indicating their potential in diabetes and Alzheimer's treatment respectively .
- Cytotoxicity Assays : In vitro assays have reported that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .
- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable pharmacokinetic properties for some derivatives of this compound .
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets, altering their conformation, and influencing downstream signaling events.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of Target Compound and Structural Analogs
Key Observations:
Heterocyclic Substituents :
- The target’s 1,3-thiazole group differs from Compound C’s 1,3,4-thiadiazole , which introduces additional nitrogen atoms. Thiadiazoles often enhance metabolic stability but may reduce solubility compared to thiazoles .
- Compound A’s pyridine ring lacks the oxygen atoms present in the target’s benzodioxin, likely increasing hydrophobicity.
Molecular Weight and Solubility :
- The target’s molecular weight (359.4 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol). Its solubility (20.2 µg/mL) is higher than typical thiadiazole derivatives (e.g., Compound C), which often exhibit <10 µg/mL due to increased lipophilicity .
Functional Group Impact :
- The 5-oxopyrrolidine moiety in the target may improve membrane permeability compared to Compound B’s urea group, which is bulkier and more polar .
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molar mass of approximately 275.32 g/mol. The structural framework includes a benzodioxin moiety combined with a thiadiazole ring and a pyrrolidine derivative, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O3S |
| Molar Mass | 275.32 g/mol |
| CAS Number | [Pending] |
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of antimicrobial activities. These compounds have been shown to be effective against various bacterial strains through mechanisms that may involve interference with cell wall synthesis and disruption of metabolic pathways .
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been well-documented. In vitro studies demonstrated that certain compounds significantly inhibited the growth of cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma) cells. For instance, modifications to the thiadiazole structure enhanced cytotoxicity against these cancer cells .
Neuroprotective Effects
Neuroprotective properties have also been observed in some derivatives, particularly in models of epilepsy. The anticonvulsant activity was evaluated using the maximal electroshock seizure (MES) method and showed promising results, suggesting that these compounds could serve as potential therapeutic agents for epilepsy .
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have been reported, with mechanisms likely involving the inhibition of pro-inflammatory cytokines and enzymes. This activity is crucial for developing treatments for inflammatory diseases .
Case Studies
- Anticancer Activity Study : A study involving various thiadiazole derivatives showed that compounds with specific substitutions exhibited over 70% inhibition of cancer cell proliferation at low concentrations. This highlights the importance of structural modifications in enhancing therapeutic efficacy .
- Neuropharmacological Evaluation : In an evaluation of anticonvulsant activity using animal models, several derivatives demonstrated significant protection against seizures, suggesting their potential use in treating epilepsy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
